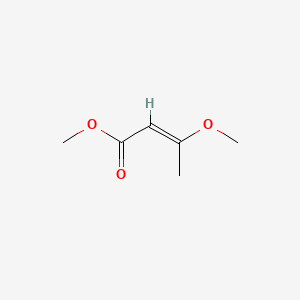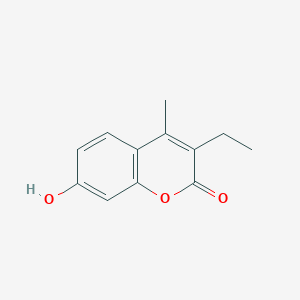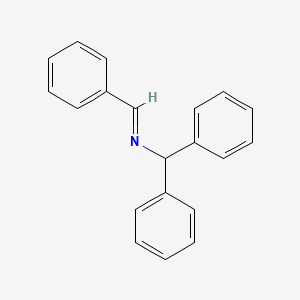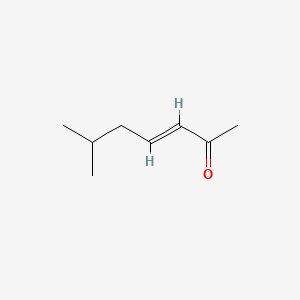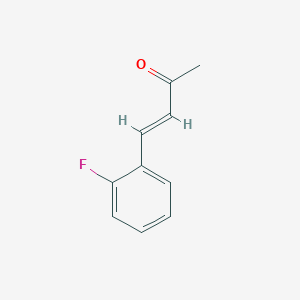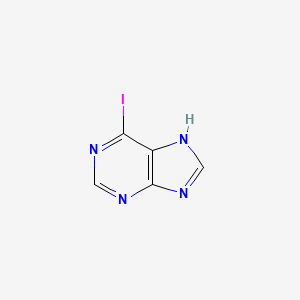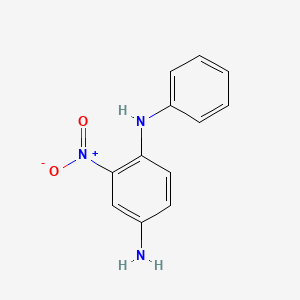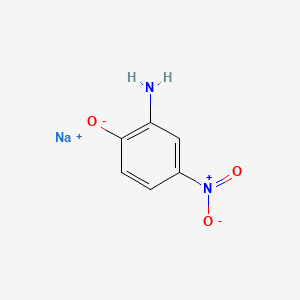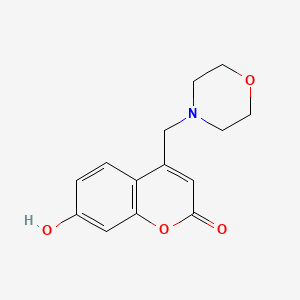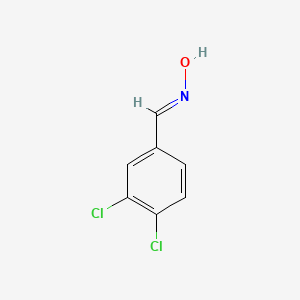
3,4-Dichlorobenzaldehyde oxime
Descripción general
Descripción
3,4-Dichlorobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68353. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Oximes, including 3,4-Dichlorobenzaldehyde oxime, are known for their potential antioxidant properties. A study demonstrated that certain oximes could significantly decrease hydrogen peroxide-induced lipid peroxidation, indicating their effectiveness as antioxidants. This suggests that this compound could potentially be used in antioxidant-related research or applications (Puntel et al., 2008).
Bioconjugation in Vaccine Development
Oxime chemistry, which includes compounds like this compound, has been utilized in the bioconjugation of proteins and polysaccharides for vaccine development. This methodology enables the efficient linkage of these molecules without the need for reduction, simplifying the synthesis of conjugate vaccines (Lees et al., 2006).
Synthetic Applications
Oximes such as this compound play a significant role in synthetic chemistry. They have been used in the preparation of various compounds and in the study of reaction mechanisms. Their versatility in synthetic applications makes them valuable in organic chemistry research (Ahmed et al., 2020).
Fungicidal Activity
There has been research into the fungicidal activity of compounds derived from oximes like this compound. These studies have shown promising results in combating fungal diseases, suggesting potential agricultural applications (Ning Guo-hu, 2014).
Chemoselective Cleavage in Organic SynthesisOximes, including derivatives of this compound, have been used in chemoselective cleavage reactions to convert oximes into their parent carbonyl compounds. This process, facilitated by certain reagents and conditions, is vital in various organic syntheses, offering a method to generate carbonyl compounds efficiently (Khazaei et al., 2005).
Beckmann Rearrangement
Oximes, such as this compound, are involved in Beckmann rearrangement reactions. This reaction is important in organic synthesis, used to transform oximes into amides or nitriles, and has broad applications in pharmaceutical and agrochemical industries (Jochims et al., 1990).
Reactivation of Acetylcholinesterase
Studies have shown that oximes can reactivate acetylcholinesterase (AChE) inhibited by organophosphates. This property is significant in the development of antidotes for exposure to certain toxic substances. Research suggests that this compound could be a candidate for further exploration in this field due to its reactivating capabilities (Delfino & Figueroa-Villar, 2009).
Hydrogel Formation for Biomedical Applications
Oxime chemistry is instrumental in forming biocompatible hydrogels, which support cell adhesion and viability. This application is critical in biomedical research, especially in tissue engineering and drug delivery systems. This compound, as part of this chemical group, could potentially be utilized in such biomedical applications (Grover et al., 2012).
Understanding Cell Death Mechanisms
Research into the toxic effects of oximes at the cellular level has revealed their potential to induce various forms of cell death, including apoptosis and necrosis. This understanding is vital in toxicology and could lead to the development of new therapeutic strategies or the repurposing of compounds like this compound in cancer research or other areas of medicine (Zandona et al., 2021).
Safety and Hazards
3,4-Dichlorobenzaldehyde oxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Direcciones Futuras
Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future directions in these areas are expected .
Mecanismo De Acción
Target of Action
It has been shown to have antibacterial activity , suggesting that its targets may be bacterial proteins or enzymes.
Mode of Action
3,4-Dichlorobenzaldehyde oxime, like other oximes, is formed by the reaction of an aldehyde or ketone with hydroxylamine . In this reaction, the nitrogen of the hydroxylamine acts as a nucleophile, competing with oxygen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates . This reaction mechanism may play a role in its interaction with its targets.
Biochemical Pathways
Given its antibacterial activity , it may interfere with essential biochemical pathways in bacteria, leading to their death or inhibition of growth.
Result of Action
Given its antibacterial activity , it can be inferred that the compound likely leads to bacterial cell death or growth inhibition.
Análisis Bioquímico
Biochemical Properties
3,4-Dichlorobenzaldehyde oxime plays a significant role in biochemical reactions, particularly in the formation of stable oxime derivatives from aldehydes and ketones. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with hydroxylamine to form oximes, which are more stable than imines and can be hydrolyzed back to the original aldehydes or ketones . The interaction with enzymes such as cytochrome P450 can lead to the formation of oxime derivatives that are involved in various metabolic pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the formation of oximes from aldehydes and ketones can impact the cellular redox state and influence the activity of redox-sensitive signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to enzyme inhibition or activation. For instance, the reaction with hydroxylamine to form oximes involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the aldehyde, resulting in the formation of a stable oxime derivative . This process can inhibit or activate specific enzymes, thereby modulating various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that oximes, including this compound, can undergo hydrolysis and other degradation processes over time, affecting their stability and efficacy . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and enhancing metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized to form oxime derivatives, which play a role in the detoxification and biotransformation of xenobiotics . The interaction with cofactors such as NADPH can influence the metabolic flux and levels of metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects . The activity and function of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-Dichlorobenzaldehyde oxime involves the conversion of 3,4-Dichlorobenzaldehyde to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "3,4-Dichlorobenzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve 3,4-Dichlorobenzaldehyde in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitated product", "Wash the product with cold ethanol and dry it in a vacuum oven", "The resulting product is 3,4-Dichlorobenzaldehyde oxime" ] } | |
Número CAS |
5331-92-0 |
Fórmula molecular |
C7H5Cl2NO |
Peso molecular |
190.02 g/mol |
Nombre IUPAC |
(NZ)-N-[(3,4-dichlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H/b10-4- |
Clave InChI |
ROBIUDOANJUDHD-WMZJFQQLSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=N\O)Cl)Cl |
SMILES |
C1=CC(=C(C=C1C=NO)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C=NO)Cl)Cl |
| 5331-92-0 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



